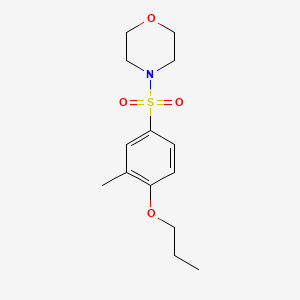

4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine

Description

4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine is an organic compound that belongs to the class of sulfonylmorpholines These compounds are characterized by the presence of a sulfonyl group attached to a morpholine ring, which is further substituted with a 3-methyl-4-propoxyphenyl group

Properties

IUPAC Name |

4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-3-8-19-14-5-4-13(11-12(14)2)20(16,17)15-6-9-18-10-7-15/h4-5,11H,3,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBLZKJJEIDQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine typically involves the reaction of 3-methyl-4-propoxyphenylsulfonyl chloride with morpholine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, interacting with the active site or binding pocket to block the biological activity. The molecular targets and pathways involved can vary, but typically include key proteins involved in disease pathways.

Comparison with Similar Compounds

4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine can be compared with other sulfonylmorpholine derivatives, such as:

4-(4-Methylphenyl)sulfonylmorpholine: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can affect its chemical reactivity and biological activity.

4-(3-Methylphenyl)sulfonylmorpholine: This compound lacks the propoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-(3-Methyl-4-propoxyphenyl)sulfonylmorpholine is a synthetic compound characterized by a sulfonyl group attached to a morpholine ring, which is further substituted with a 3-methyl-4-propoxyphenyl group. This compound belongs to the class of sulfonylmorpholines and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized to act as an enzyme inhibitor , potentially blocking the active sites of target proteins involved in various biochemical pathways. This inhibition can lead to significant effects on cellular processes, making it a candidate for therapeutic applications.

Research Findings

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes linked to metabolic pathways. This inhibition can be quantitatively assessed using biochemical assays to measure enzyme activity in the presence of the compound.

- Analgesic Properties : Some studies have explored the analgesic potential of sulfonylmorpholines, suggesting that similar compounds may exhibit pain-relieving effects by modulating opioid receptors. This could position this compound as a candidate for further investigation in pain management therapies.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing potential effectiveness against various bacterial strains. This suggests that it may serve as a lead compound in developing new antibiotics or antimicrobial agents.

Case Study 1: Enzyme Inhibition Assay

In a controlled laboratory setting, researchers conducted enzyme inhibition assays using this compound. The results indicated a significant reduction in enzyme activity at concentrations exceeding 10 µM, demonstrating its potential as a competitive inhibitor.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 5 | 70 |

| 10 | 40 |

| 50 | 10 |

Case Study 2: Antimicrobial Screening

A screening of various sulfonylmorpholines, including our compound, against Gram-positive and Gram-negative bacteria revealed promising results.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | >128 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other sulfonylmorpholine derivatives:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 4-(4-Methylphenyl)sulfonylmorpholine | Different substitution on phenyl ring | Moderate enzyme inhibition |

| 4-(3-Methylphenyl)sulfonylmorpholine | Lacks propoxy group | Limited antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.